![molecular formula C11H14FNO B1448777 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine CAS No. 1874864-75-1](/img/structure/B1448777.png)

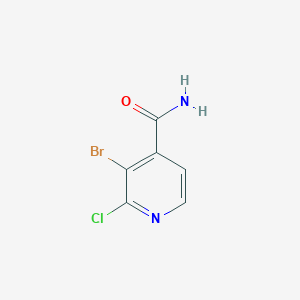

3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine

Vue d'ensemble

Description

3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (3-FMA) is a small molecule that has been studied for its potential applications in scientific research. It is a member of the azetidine family, which is a cyclic compound composed of three carbon atoms and one nitrogen atom. 3-FMA has been studied for its potential applications in biochemistry and physiology, as well as its use in laboratory experiments.

Applications De Recherche Scientifique

Antiviral Activity and Drug Discovery

Azetidines, including structures related to 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine, are explored for their antiviral activities and potential as drug discovery candidates. For instance, heterocyclic rimantadine analogues, which incorporate azetidine rings, have been synthesized and tested for their antiviral activity against influenza A. This research indicates that modifications in the azetidine structure can significantly impact their potency against various strains of the influenza virus, suggesting that similar structures could be valuable in the development of new antiviral agents (Zoidis et al., 2003).

Synthesis Techniques and Medicinal Chemistry

Azetidines are pivotal in accessing underexplored chemical spaces for drug discovery. The synthesis of 3,3-Diarylazetidines by calcium(II)-catalyzed Friedel-Crafts reaction demonstrates the versatility of azetidines in medicinal chemistry, showcasing how they can be used to derive drug-like compounds through further functionalization (Denis et al., 2018).

Antioxidant Activity

The research on Schiff bases and azetidines derived from phenyl urea derivatives highlights their potential antioxidant activities. Such studies reveal that azetidine derivatives can exhibit moderate to significant effects in scavenging free radicals, presenting a possible avenue for the development of new antioxidant agents (Nagavolu et al., 2017).

Fluorocyclization for Heterocycle Synthesis

An innovative method for preparing 3-functionalized oxetanes and azetidines utilizes fluorocyclization of 2-azidoallyl/2-alkoxyallyl alcohols and amines. This approach, marking the first use of fluorocyclization to construct four-membered heterocycles, underlines the importance of electron-donating groups in facilitating the cyclization process, offering new pathways for synthesizing fluorinated azetidine derivatives (Zhang et al., 2021).

Fluorinated Beta-Amino Acid Building Blocks

The synthesis of 3-fluoroazetidine-3-carboxylic acid and its derivatives underlines the potential of fluorinated azetidines as building blocks in medicinal chemistry. Such compounds offer new dimensions for drug development, especially as intermediates for synthesizing more complex and potent medicinal agents (Van Hende et al., 2009).

Propriétés

IUPAC Name |

3-[(3-fluoro-4-methylphenoxy)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-8-2-3-10(4-11(8)12)14-7-9-5-13-6-9/h2-4,9,13H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWIGBZGEXUEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2CNC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.